molecular formula C8H10O2 B1295972 Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 6712-12-5

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

Cat. No. B1295972
CAS RN: 6712-12-5
M. Wt: 138.16 g/mol
InChI Key: ARGGOKUVIPUXPJ-UHFFFAOYSA-N
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Description

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is a chemical compound . It is also known as 3,5-Methano-2H-cyclopenta[b]furan-2-one .

Scientific Research Applications

Maillard Reaction Studies

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has been studied in the context of the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Hofmann (1998) investigated the formation of colored compounds through the thermal treatment of specific methanolic solutions, revealing insights into the chemistry of hexoses and primary and secondary amino acids (Hofmann, 1998).

Cycloaddition Reactions

The compound has been involved in studies of cycloaddition reactions, which are a type of chemical reaction where two or more unsaturated molecules combine to form a cyclic molecule. Tomioka and Nitta (1994) explored the cycloaddition reactions of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one with various dienophiles, demonstrating the selective formation of new compounds (Tomioka & Nitta, 1994).

Photochemical Studies

Šindler-Kulyk et al. (2001) focused on the primary intermediates in the photochemistry of related furan compounds. Their research provides valuable insights into the photochemical behavior of compounds similar to hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one (Šindler-Kulyk et al., 2001).

Synthesis of Furan Derivatives

The compound plays a role in the synthesis of various furan derivatives. For instance, Muthusamy et al. (2005) described a novel diastereoselective synthesis process involving hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one (Muthusamy, Gnanaprakasam, & Suresh, 2005).

Chiral Resolution and Configuration Determination

Nemoto et al. (2004) used a derivative of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one for chiral resolution and determination of absolute configuration of 2-alkanols, showcasing its utility in stereochemistry (Nemoto et al., 2004).

Methodological Developments in Synthesis

Zhong et al. (2005) developed an efficient method for synthesizing hydrocyclopenta[1,2-b]furan with various side chains, demonstrating the versatility of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one in synthetic chemistry (Zhong et al., 2005).

properties

IUPAC Name

4-oxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGOKUVIPUXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975562
Record name Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

CAS RN

6712-12-5, 60133-51-9
Record name NSC134993
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Record name Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Record name 4-OXA-TRICYCLO(4.2.1.0(3,7))NONAN-5-ONE
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Synthesis routes and methods

Procedure details

The carboxylic acid (51 g) prepared in Example 1 was slowly added with stirring to sulfuric acid (500 ml, 75 percent by volume). The exothermic reaction that ensued was controlled by an ice-water bath. The reaction subsided after several minutes and the resulting dark solution was then kept at room temperature for about 10 days. The solution was then poured into ice-water (150 ml) and the product then extracted with diethyl ether (three 200-ml portions). The combined extracts were washed with saturated sodium bicarbonate solution (200 ml). The ether was evaporated yielding 45.5 g of 6-oxatricyclo[3.2.1.13,8 ]nonan-7-one which was about 91 percent of theory. The product was identified by GC-mass spectrometric, infrared and melting point analysis.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 2
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 3
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 4
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 5
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 6
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

Citations

For This Compound
2
Citations
MC Haibach, BM Stoltz, RH Grubbs - 2016 - stoltz2.caltech.edu
Milstein’s complex (PNN) RuHCl (CO) catalyzes the efficient reduction of aryl and alkyl halides under relatively mild conditions, using isopropanol and a base. Sterically hindered …
Number of citations: 3 stoltz2.caltech.edu
H Wang, Y Wang, F Xiang, Y Wang, Y Liu, B Sun… - Tetrahedron, 2022 - Elsevier
Phenylsulfenylation of unsaturated acids and alcohols has been achieved by methyl phenyl sulfoxide (PhSOCH 3 ) and substoichiometric (COCl) 2 in CH 3 CN. The corresponding …
Number of citations: 1 www.sciencedirect.com

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